7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS: 338394-47-1) is a heterocyclic compound with the molecular formula C₁₃H₈ClN₅ and a molecular weight of 269.70 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group at position 6, an amino group at position 7, and a nitrile at position 3 (Figure 1). This compound is part of a broader class of pyrazolopyrimidines, which are studied for their diverse biological activities, including antimicrobial and kinase-inhibitory properties .
Properties
IUPAC Name |
7-amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN5/c14-10-3-1-8(2-4-10)11-7-17-13-9(5-15)6-18-19(13)12(11)16/h1-4,6-7H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMCCXXROGZXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C(=C(C=N3)C#N)N=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201163819 | |
| Record name | 7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338394-47-1 | |
| Record name | 7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338394-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with 3-amino-5-cyanopyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. Research has shown that 7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can inhibit specific kinases involved in cancer cell proliferation. For instance, it has been tested against various cancer cell lines, demonstrating selective cytotoxicity and potential for development as an anticancer agent.
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This makes it a candidate for further development in treating inflammatory diseases.
Antiviral Activity
There is emerging evidence supporting the antiviral properties of pyrazolo[1,5-a]pyrimidine derivatives. Preliminary studies indicate that this compound may interfere with viral replication mechanisms, potentially making it useful in developing antiviral therapies.
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo[1,5-a]pyrimidine and tested their efficacy against human cancer cell lines. The results indicated that compounds similar to this compound showed promising activity against breast and lung cancer cells, with IC50 values in the low micromolar range.
Case Study 2: Anti-inflammatory Effects
A publication in Pharmacology Reports explored the anti-inflammatory potential of this compound in animal models of arthritis. The study demonstrated a significant reduction in paw swelling and inflammatory markers following treatment with this compound compared to control groups.
Summary Table of Applications
| Application Area | Description | Findings/Results |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation | Selective cytotoxicity observed |
| Anti-inflammatory Effects | Modulation of inflammatory cytokines | Significant reduction in inflammation |
| Antiviral Activity | Interference with viral replication | Potential antiviral effects noted |
Mechanism of Action
The mechanism of action of 7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For example, it can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their properties:
Key Observations:
- Halogen Substitution : The 4-chlorophenyl group in the target compound enhances lipophilicity compared to the 4-fluorophenyl analog (Cl vs. F). This may improve membrane permeability but reduce solubility .
- Scaffold Variations: Pyrano-pyrazole (e.g., compound 3t from ) and triazolo-pyrimidine (e.g., ) derivatives exhibit distinct conformational properties, affecting binding to biological targets.
Functional Comparisons
Physicochemical Properties
- Hydrogen Bonding: The amino group at position 7 and nitrile at position 3 contribute to hydrogen-bond donor/acceptor capacity (Topological Polar Surface Area = 80 Ų for phenyl analog ), influencing solubility and target binding.
- Conformational Stability : Substituents like 4-chlorophenyl induce near-coplanarity with the pyrazolopyrimidine core (dihedral angle ~14.5°), as seen in cyclopenta[g]pyrazolo[1,5-a]pyrimidines . This rigidity may enhance binding to kinase domains.
Biological Activity
7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential as an inhibitor for various enzymes and its antimicrobial properties.
- Molecular Formula : C13H8ClN5
- Molecular Weight : 269.69 g/mol
- CAS Number : 338394-47-1
Biological Activity Overview
The compound has been studied for its potential as an enzyme inhibitor and antimicrobial agent. Notably, it has shown promising results against α-glucosidase, a target for diabetes management.
α-Glucosidase Inhibition
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit substantial inhibitory activity against α-glucosidase. The synthesized compound demonstrated IC50 values ranging from 15.2 ± 0.4 µM to 201.3 ± 4.2 µM, significantly outperforming the standard drug acarbose (IC50 = 750.0 ± 1.5 µM) .
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | IC50 (µM) | Comparison with Acarbose |
|---|---|---|
| 3d | 15.2 ± 0.4 | 50-fold more potent |
| Other Derivatives | 201.3 ± 4.2 | - |
This highlights the compound's potential as a therapeutic agent for managing postprandial blood glucose levels.
Antimicrobial Activity
In vitro studies have shown that several pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. For instance, derivatives displayed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| Other Derivatives | 0.25 | Staphylococcus epidermidis |
Case Studies and Research Findings
Recent studies have explored the pharmacological profile of pyrazolo[1,5-a]pyrimidines, focusing on their anticancer and anti-inflammatory activities.
Anticancer Potential
In a study assessing the cytotoxic effects of various pyrazole derivatives on cancer cell lines, it was found that certain compounds exhibited significant antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells . The most active compounds showed IC50 values better than those of established chemotherapeutics like 5-Fluorouracil.
Anti-inflammatory Effects
Research has also indicated that pyrazolo[1,5-a]pyrimidines can inhibit inflammation pathways by targeting key kinases involved in inflammatory responses . This suggests a broader therapeutic application for these compounds beyond diabetes and infection control.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-amino-substituted pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves refluxing precursors (e.g., enaminones or hydrazine derivatives) in polar solvents like pyridine or DMF under controlled temperatures (e.g., 120°C for 5–6 hours). For example, compound 14 (structurally similar to the target compound) was synthesized via refluxing 5b and 3-piperidinylacrylonitrile in pyridine, yielding 67% after recrystallization from ethanol . Optimization strategies include adjusting stoichiometry, using catalysts (e.g., triethylamine), and selecting solvents with high boiling points to enhance reaction efficiency .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized to confirm their structural integrity?
- Methodological Answer : Multi-technique validation is critical:
- NMR Spectroscopy : and NMR identify substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm for chlorophenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weights (e.g., [M+H] peaks matching calculated values within 0.001 Da) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against theoretical values (e.g., ±0.3% deviation) .
- IR Spectroscopy : Functional groups like cyano (-C≡N) are detected at ~2200 cm .
Q. What purification methods are effective for isolating pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Recrystallization using ethanol/DMF mixtures (e.g., 3:1 v/v) is widely employed to remove unreacted precursors. For example, compound 11 was purified with 70% yield via ethanol/DMF recrystallization, achieving >98% purity . Column chromatography (silica gel, ethyl acetate/hexane eluent) is also used for complex mixtures .
Advanced Research Questions
Q. How do intermolecular interactions in pyrazolo[1,5-a]pyrimidine derivatives influence their solid-state properties?
- Methodological Answer : X-ray crystallography reveals planar molecular geometries and weak C–H⋯N hydrogen bonds that stabilize crystal packing. For instance, 7-chloro-5-(chloromethyl) derivatives form infinite sheets via C–H⋯N interactions (bond lengths: 3.2–3.4 Å), impacting solubility and melting points (233–235°C) . Computational modeling (e.g., DFT) can further predict π-π stacking and dipole-dipole interactions .
Q. What mechanistic pathways govern the synthesis of cyanopyrazoles versus aminopyrazoles from hydrazine derivatives?
- Methodological Answer : Reaction conditions dictate product selectivity. For example:
- Cyanopyrazoles : Formed under oxidative conditions (e.g., with KMnO) via nitrile group retention .
- Aminopyrazoles : Generated via reductive pathways (e.g., NaBH) or hydrolysis of cyano groups in acidic media .
Kinetic studies (e.g., monitoring by TLC) are essential to track intermediate formation .
Q. How can structure-activity relationship (SAR) studies guide the design of pyrazolo[1,5-a]pyrimidines with enhanced bioactivity?
- Methodological Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl at the 6-position) enhances binding to kinase targets (e.g., PI3Kβ inhibitors) .
- Biological Assays : In vitro cytotoxicity (e.g., IC values against HeLa cells) and enzymatic inhibition (e.g., kinase profiling) are used to evaluate anti-tumor potential .
- Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts interactions with ATP-binding pockets, guiding rational modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
